molecular formula C13H15N3O6S2 B1210303 Succinylsulfathiazole monohydrate CAS No. 6101-17-3

Succinylsulfathiazole monohydrate

Cat. No.: B1210303
CAS No.: 6101-17-3
M. Wt: 373.4 g/mol
InChI Key: QZIZYTCUSHTEBJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Succinylsulfathiazole monohydrate is a sulfonamide . Sulfonamides are known to target bacterial dihydropteroate synthase, an enzyme involved in the synthesis of folic acid . This enzyme plays a crucial role in the survival and growth of bacteria.

Mode of Action

This compound acts as a competitive inhibitor of bacterial dihydropteroate synthase . By binding to this enzyme, it prevents the incorporation of para-aminobenzoic acid (PABA) into the folic acid molecule during the synthesis process, thereby inhibiting the production of folic acid in bacteria. As a result, it disrupts bacterial growth and multiplication.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folate biosynthesis pathway . By inhibiting dihydropteroate synthase, this compound prevents the synthesis of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is an essential cofactor for the synthesis of purines, pyrimidines, and certain amino acids in bacteria.

Pharmacokinetics

It is known that about 95% of the drug remains in the intestine and only 5% is hydrolyzed, slowly, to sulfathiazole and is absorbed

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and multiplication. By disrupting folic acid synthesis, it deprives bacteria of the essential cofactors needed for vital biochemical reactions, leading to the cessation of bacterial growth .

Action Environment

The action of this compound is influenced by the environment within the gastrointestinal tract, where the drug primarily remains . Factors such as pH, presence of other medications, and the microbial composition of the gut can influence the drug’s efficacy and stability. For instance, drugs like cholestyramine can decrease the absorption of succinylsulfathiazole, potentially reducing its efficacy .

Biochemical Analysis

Biochemical Properties

Succinylsulfathiazole monohydrate plays a significant role in biochemical reactions due to its antibacterial properties. It interacts with various enzymes and proteins involved in bacterial metabolism. One of the primary interactions is with dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, this compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication . This inhibition leads to the bacteriostatic effect of the compound, effectively controlling bacterial infections in the gastrointestinal tract.

Cellular Effects

This compound affects various types of cells, particularly bacterial cells, by inhibiting their ability to synthesize folic acid. This inhibition disrupts essential cellular processes such as DNA replication, RNA transcription, and protein synthesis. In addition to its effects on bacterial cells, this compound can influence mammalian cells by altering the gut microbiota composition. This alteration can impact cell signaling pathways, gene expression, and cellular metabolism in the host .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of dihydropteroate synthase in bacteria. This enzyme is responsible for catalyzing the condensation of para-aminobenzoic acid with dihydropteridine to form dihydropteroate, a precursor of folic acid. By binding to the active site of dihydropteroate synthase, this compound competitively inhibits the enzyme, preventing the synthesis of folic acid. This inhibition leads to a depletion of folic acid in bacterial cells, ultimately resulting in their inability to grow and replicate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to exhibit physical instability in aqueous suspensions, leading to caking and the formation of cement-like precipitates . Over time, these physical changes can affect the compound’s efficacy and its long-term effects on cellular function. In in vitro and in vivo studies, this compound has been observed to maintain its antibacterial activity for extended periods, although its physical stability remains a challenge .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively controls bacterial infections in the gastrointestinal tract without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including gastrointestinal disturbances and potential impacts on liver and kidney function . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic use.

Metabolic Pathways

This compound is involved in metabolic pathways related to folic acid synthesis in bacteria. The compound interacts with dihydropteroate synthase, inhibiting the formation of dihydropteroate and subsequently folic acid . This inhibition disrupts the metabolic flux of folic acid synthesis, leading to a decrease in folate levels within bacterial cells. Additionally, this compound can affect the levels of other metabolites involved in nucleotide synthesis and cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily in the gastrointestinal tract. The compound’s limited absorption ensures that it remains localized in the intestine, where it exerts its antibacterial effects The localization of this compound in the gastrointestinal tract is crucial for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within bacterial cells, where it targets dihydropteroate synthase in the cytoplasm . The compound’s activity is dependent on its ability to reach and bind to this enzyme, inhibiting folic acid synthesis. Post-translational modifications or targeting signals that direct this compound to specific compartments or organelles have not been extensively studied. Its localization within bacterial cells is essential for its antibacterial action .

Preparation Methods

Succinylsulfathiazole monohydrate can be prepared through various synthetic routes. One common method involves the fast evaporation (FE) crystallization technique, which has been shown to produce different polymorphic and pseudopolymorphic forms of the compound . This method involves dissolving the compound in solvents such as acetone or tetrahydrofuran and then allowing the solvent to evaporate quickly, resulting in the formation of different crystalline forms . Industrial production methods may involve similar crystallization techniques, but on a larger scale, to ensure the consistent production of the desired polymorphic form.

Chemical Reactions Analysis

Succinylsulfathiazole monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include alkali hydroxides and carbonates, which help dissolve the compound in aqueous solutions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound results in the formation of sulfathiazole, which is then absorbed in the body .

Properties

IUPAC Name

4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]butanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5S2.H2O/c17-11(5-6-12(18)19)15-9-1-3-10(4-2-9)23(20,21)16-13-14-7-8-22-13;/h1-4,7-8H,5-6H2,(H,14,16)(H,15,17)(H,18,19);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIZYTCUSHTEBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)NC2=NC=CS2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10976489
Record name 4-Oxo-4-{4-[(1,3-thiazol-2-yl)sulfamoyl]anilino}butanoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6101-17-3
Record name Succinylsulfathiazole monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006101173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxo-4-{4-[(1,3-thiazol-2-yl)sulfamoyl]anilino}butanoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUCCINYLSULFATHIAZOLE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM7K18OJZ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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